2-(Propan-2-yl)-1,4-dihydroquinolin-4-one, also known by its chemical formula , is a compound belonging to the class of dihydroquinolones. It features a fused bicyclic structure composed of a quinoline ring and a saturated dihydro component. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
The compound can be classified as an organic heterocyclic compound. Specifically, it is categorized under quinolines and derivatives, which are known for their diverse biological activities. The compound's structure includes a ketone functional group, which is significant for its reactivity and properties.
The synthesis of 2-(Propan-2-yl)-1,4-dihydroquinolin-4-one can be achieved through several methods:
The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid, which facilitates the formation of the dihydroquinolone structure through cyclization and subsequent dehydration.
The molecular structure of 2-(Propan-2-yl)-1,4-dihydroquinolin-4-one features:
2-(Propan-2-yl)-1,4-dihydroquinolin-4-one undergoes several notable chemical reactions:
These reactions are often facilitated by varying reaction conditions such as temperature, solvent choice, and catalyst presence, which can significantly influence yield and selectivity.
The mechanism by which 2-(Propan-2-yl)-1,4-dihydroquinolin-4-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets:
Data from studies indicate that derivatives of this compound exhibit antimicrobial and anticancer properties, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest.
Relevant data indicates that variations in substituents can significantly alter these properties.
2-(Propan-2-yl)-1,4-dihydroquinolin-4-one has potential applications in various scientific fields:
2-(Propan-2-yl)-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one subclass of quinolinones, characterized by a partially reduced quinoline core where the pyridine ring is saturated at positions 1 and 4. This confers distinct electronic properties compared to fully aromatic quinolines. Taxonomically, quinolinones are classified based on oxidation state and ring saturation:
Table 1: Structural Taxonomy of Key Quinolinone Derivatives
Compound Name | Core Structure | Substituents | Key Features |
---|---|---|---|
2-(Propan-2-yl)-1,4-dihydroquinolin-4-one | 1,4-Dihydroquinolin-4-one | Isopropyl at C2 | Non-aromatic, enone system C2-C3-C4=O |
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one | 1,4-Dihydroquinolin-4-one | Isopropyl (C2), Ethyl (C8) | LogP=3.73, H-bond acceptors=2, donors=1 [2] |
3-Acetyl-2-anilino-1,4-dihydroquinolin-4-one | 1,4-Dihydroquinolin-4-one | Acetyl (C3), Anilino (C2) | MRSA inhibitors (MIC₅₀=0.04-4.41 µM) [3] |
4-Methyl-1-(propan-2-yl)-1,2-dihydroquinolin-2-one | 1,2-Dihydroquinolin-2-one | Methyl (C4), Isopropyl (N1) | Crystalline solid, limited water solubility [6] |
The C2 isopropyl group in 2-(propan-2-yl)-1,4-dihydroquinolin-4-one enhances lipophilicity (LogP ~3.7) and steric bulk, influencing target binding kinetics. The non-aromatic 1,4-dihydro core allows greater conformational flexibility than planar quinolines, facilitating unique protein interactions [2] [4].
The medicinal history of quinolinones began with nalidixic acid (1,8-naphthyridine derivative) in the 1960s, evolving into fluoroquinolone antibiotics (e.g., ciprofloxacin) targeting DNA gyrase. However, the dihydroquinolinone scaffold emerged later as a distinct pharmacophore with broader therapeutic potential:
Table 2: Evolution of Key Dihydroquinolinone Derivatives in Medicinal Chemistry
Era | Key Derivatives | Therapeutic Focus | Synthetic Advancements |
---|---|---|---|
1960s-1980s | Nalidixic acid, Oxolinic acid | Gram-negative antibiotics | Quinolone carboxylates at C3-C4 |
1990s-2000s | Fluoroquinolones (e.g., Ciprofloxacin) | Broad-spectrum antibiotics | C6-Fluoro, C7-piperazinyl substitutions |
2000s-2010s | 3-Acyl-1,4-dihydroquinolin-4-ones | MRSA/antibacterial agents | Conrad-Limpach-Knorr reactions [4] |
2010s-Present | 2-(Propan-2-yl)-/2-anilino-1,4-dihydro-4-ones | Antibacterial, anticancer | Radical rearrangements, MW-assisted synthesis [3] |
The integration of lipophilic C2 substituents (e.g., isopropyl) marked a strategic shift from classical quinolone carboxylates, improving membrane permeability and enabling kinase/enzyme inhibition—properties leveraged in recent antitumor and antiviral dihydroquinolinones [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0